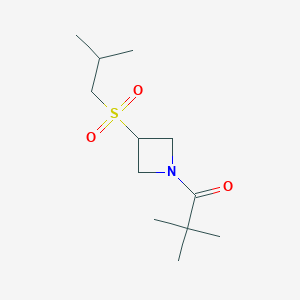

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as IBMPFD and is a member of the class of compounds known as sulfonyl azetidines.

Applications De Recherche Scientifique

Synthesis Techniques and Applications

Innovative Synthesis Methods : Research has developed efficient and stereoselective processes for synthesizing azetidin-2-ones, which are critical intermediates in the preparation of various pharmaceutical compounds. These methods often involve asymmetric Michael addition and stereoselective alkylation, highlighting the significance of azetidin-2-ones in medicinal chemistry and organic synthesis (Fleck et al., 2003).

Antimicrobial and Antitubercular Activities : Azetidin-2-one derivatives have been synthesized and screened for their antimicrobial and antitubercular activities. Novel trihydroxy benzamido azetidin-2-one derivatives showed promising results against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, indicating their potential as new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Synthon for Biologically Important Compounds : Azetidin-2-one serves as a versatile building block for the synthesis of a wide range of organic molecules, including aromatic beta-amino acids, peptides, polyamines, and amino sugars. The beta-lactam synthon method utilizes the strain energy and selective bond cleavage of the azetidin-2-one ring for creating diverse synthetic target molecules without the beta-lactam structure, demonstrating its utility in developing compounds with biological significance (Deshmukh et al., 2004).

Cationic Polymerization : Studies on the cationic polymerization of azetidine highlight its potential in creating polymers with varying amino functionalities. This research contributes to the understanding of polymer synthesis processes and the development of new polymeric materials with specific properties (Schacht & Goethals, 1974).

Stereocontrolled Synthesis of β-Lactams : Research into the stereocontrolled synthesis of bicyclic beta-lactams through radical cyclization demonstrates the importance of azetidin-2-ones in creating complex molecular structures. These findings are crucial for the development of new synthetic methodologies and the production of novel compounds with potential pharmaceutical applications (Leemans et al., 2008).

Propriétés

IUPAC Name |

2,2-dimethyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3S/c1-9(2)8-17(15,16)10-6-13(7-10)11(14)12(3,4)5/h9-10H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSYNLXVVSIBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxyphenyl)thio]acetaldehyde](/img/structure/B2568242.png)

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2568243.png)

![5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2568247.png)

![[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B2568249.png)

![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568252.png)

![[4-(methylamino)tetrahydro-2H-thiopyran-4-yl]methanol](/img/structure/B2568253.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2568255.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2568263.png)